9-Aminononanoic acid

Description

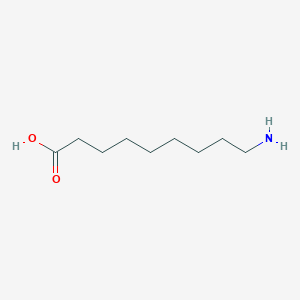

Structure

3D Structure

Propriétés

IUPAC Name |

9-aminononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c10-8-6-4-2-1-3-5-7-9(11)12/h1-8,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPQCOZMXULHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCN)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25748-72-5 | |

| Record name | Nonanoic acid, 9-amino-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25748-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80149805 | |

| Record name | 9-Aminononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-12-3 | |

| Record name | 9-Aminononanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminopelargonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Aminononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Aminononanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOPELARGONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z74J3RY6ZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Aminononanoic Acid: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Aminononanoic acid is a bifunctional molecule featuring a terminal carboxylic acid and a primary amine, separated by a seven-carbon aliphatic chain. This structure imparts unique properties, making it a valuable building block in various chemical and pharmaceutical applications. Notably, its role as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) has garnered significant interest. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.

Chemical Structure and Identification

The structural attributes of this compound provide the foundation for its chemical behavior and applications.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 9-aminopelargonic acid, aminopelargonic acid |

| CAS Number | 1120-12-3 |

| Molecular Formula | C₉H₁₉NO₂[1] |

| SMILES | C(CCCCN)CCCC(=O)O[1] |

| InChI Key | VWPQCOZMXULHDM-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various chemical syntheses.

| Property | Value |

| Molecular Weight | 173.25 g/mol [1] |

| Appearance | White crystalline powder or flakes |

| Melting Point | 188 °C |

| Boiling Point | 301.5 °C at 760 mmHg (Predicted) |

| Water Solubility | Soluble in hot water. A patent describes dissolving crude this compound in hot water to form a 10% solution for purification. |

| pKa (Predicted) | 4.77 (Carboxylic Acid), 10.7 (Amine) |

| logP (Predicted) | -1.4 |

| Density | 0.988 g/cm³ |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Below are typical Nuclear Magnetic Resonance (NMR) data.

¹H NMR (Proton NMR)

-

Experimental Conditions: The following are predicted chemical shifts and may vary based on the solvent (e.g., D₂O, CDCl₃) and spectrometer frequency. In D₂O, the amine and carboxylic acid protons will exchange with the solvent and may not be observed or may appear as a broad singlet.

-

Typical Spectrum Description:

-

δ 2.90-3.00 (triplet): Protons on the carbon adjacent to the amine group (-CH₂-NH₂).

-

δ 2.20-2.30 (triplet): Protons on the carbon adjacent to the carboxylic acid group (-CH₂-COOH).

-

δ 1.50-1.70 (multiplet): Protons on the carbons beta to the amine and carboxylic acid groups.

-

δ 1.20-1.40 (broad multiplet): Protons of the central methylene (B1212753) groups in the aliphatic chain.

-

¹³C NMR (Carbon-13 NMR)

-

Experimental Conditions: Chemical shifts are dependent on the solvent and are referenced to a standard.

-

Typical Spectrum Description:

-

δ ~180 ppm: Carbonyl carbon of the carboxylic acid (-COOH).

-

δ ~40 ppm: Carbon adjacent to the amine group (-CH₂-NH₂).

-

δ ~34 ppm: Carbon adjacent to the carboxylic acid group (-CH₂-COOH).

-

δ 25-30 ppm: Methylene carbons of the aliphatic chain. The specific shifts would vary slightly based on their position relative to the functional groups.

-

Experimental Protocols

Detailed experimental procedures are critical for the synthesis and purification of this compound.

Synthesis of this compound from 9-Bromononanoic Acid

This method involves the nucleophilic substitution of bromide with ammonia (B1221849).

Materials:

-

9-Bromononanoic acid

-

Concentrated aqueous ammonia (28-30%)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Diatomaceous earth (optional)

-

Activated carbon (optional)

Procedure:

-

Ammonolysis: In a sealed pressure vessel, dissolve 9-bromononanoic acid in ethanol. Add a large excess of concentrated aqueous ammonia. Heat the mixture at a temperature between 100-120 °C for 4-6 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, vent the excess ammonia in a fume hood. Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.

-

Isolation of the Crude Product: Dissolve the resulting residue in water and acidify with concentrated HCl to a pH of approximately 1. This will precipitate the crude amino acid hydrochloride. Cool the mixture in an ice bath to maximize precipitation and collect the solid by vacuum filtration.

-

Conversion to Zwitterion: Dissolve the crude hydrochloride salt in a minimum amount of hot water. Neutralize the solution with a solution of NaOH to a pH of 6-7. The zwitterionic this compound will precipitate upon cooling.

-

Purification: Collect the crude this compound by vacuum filtration.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.

Materials:

-

Crude this compound

-

Deionized water

-

Ethanol (optional)

-

Acetone (optional)

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of boiling deionized water to dissolve the solid completely. If the compound is difficult to dissolve in water alone, a mixture of water and ethanol can be used.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization. The formation of white crystals of pure this compound should be observed.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Applications in Drug Development: PROTAC Linkers

A significant application of this compound is its use as a flexible aliphatic linker in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Logical Workflow for PROTAC Synthesis

The synthesis of a PROTAC is a modular process involving the connection of a target protein ligand, an E3 ligase ligand, and a linker. This compound can be incorporated as the linker through standard coupling reactions.

Caption: A generalized workflow for the synthesis of a PROTAC molecule, highlighting the role of the linker.

Signaling Pathway: PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a versatile chemical entity with a well-defined structure and a range of physicochemical properties that make it suitable for various synthetic applications. Its role as a flexible linker in PROTAC technology underscores its importance in modern drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound, enabling its effective use in the development of novel therapeutics and other advanced materials.

References

Synthesis of 9-Aminononanoic Acid from Oleic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 9-aminononanoic acid, a valuable bifunctional molecule, from the renewable feedstock oleic acid. Both established chemical methodologies and emerging biocatalytic approaches are detailed, offering a comparative analysis to inform research and development decisions. This document includes detailed experimental protocols, quantitative data summaries, and logical diagrams of the synthetic pathways.

Introduction

This compound (9-ANA) is a C9 ω-amino acid, a class of molecules with significant industrial applications, particularly as a monomer for the synthesis of high-performance polyamides like Nylon-9. Derived from oleic acid, a readily available fatty acid from vegetable and animal oils, 9-ANA represents a bio-based alternative to petroleum-derived monomers. The synthesis of 9-ANA from oleic acid primarily involves two key transformations: the oxidative cleavage of the C=C double bond in oleic acid to yield C9 intermediates, and the subsequent functional group transformation of these intermediates to introduce the terminal amino group.

This guide will explore the following synthetic pathways:

-

Chemical Synthesis:

-

Route A: Ozonolysis of oleic acid to produce azelaic acid and/or 9-oxononanoic acid.

-

Route B: Conversion of azelaic acid to this compound via chemical rearrangements (Curtius, Hofmann, and Schmidt reactions).

-

Route C: Reductive amination of 9-oxononanoic acid to this compound.

-

-

Biocatalytic Synthesis:

-

Route D: Multi-enzyme cascade for the one-pot conversion of oleic acid to this compound.

-

Chemical Synthesis Pathways

The chemical synthesis of this compound from oleic acid is a multi-step process that begins with the oxidative cleavage of the oleic acid backbone.

Oxidative Cleavage of Oleic Acid

The central C9=C9 double bond in oleic acid is the target for oxidative cleavage, which breaks the 18-carbon chain into two 9-carbon molecules. Ozonolysis is the most common and efficient method for this transformation.

Logical Workflow for Chemical Synthesis

Caption: Chemical synthesis workflow from oleic acid.

Experimental Protocol: Ozonolysis of Oleic Acid in Methanol (B129727)

This protocol describes the ozonolysis of oleic acid in a methanol solvent, which acts as a participating solvent to form hydroperoxide intermediates, leading to high yields of the esterified C9 products upon work-up.[1][2]

Materials:

-

Oleic acid

-

Methanol (anhydrous)

-

Ozone (generated from an ozone generator)

-

Oxygen

-

Sodium sulfite (B76179) or dimethyl sulfide (B99878) (for reductive work-up)

-

Hydrogen peroxide and formic acid (for oxidative work-up)

-

Dichloromethane or other suitable extraction solvent

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve oleic acid in anhydrous methanol in a three-neck round-bottom flask equipped with a gas dispersion tube, a thermometer, and a gas outlet connected to a trap containing potassium iodide solution to quench excess ozone.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Bubble ozone-enriched oxygen through the solution. Monitor the reaction by TLC or the appearance of a blue color in the reaction mixture, indicating an excess of ozone.

-

Once the reaction is complete, purge the solution with oxygen or nitrogen to remove excess ozone.

-

Work-up:

-

For Dimethyl Azelate and Methyl 9-Oxononanoate (B1257084) (Reductive Work-up): Slowly add a reducing agent such as dimethyl sulfide or sodium sulfite to the cold solution and allow it to warm to room temperature.

-

For Azelaic Acid (Oxidative Work-up): Add a mixture of hydrogen peroxide and formic acid to the cold solution and allow it to warm to room temperature, followed by gentle reflux to ensure complete oxidation.[1][2]

-

-

Neutralize the reaction mixture and extract the products with a suitable organic solvent.

-

Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting mixture of dimethyl azelate and methyl 9-oxononanoate (or azelaic acid and nonanoic acid) can be separated by fractional distillation or column chromatography.

Quantitative Data for Ozonolysis of Oleic Acid

| Parameter | Value | Reference |

| Yield of Azelaic Acid | >95% | [1][2] |

| Solvent | Methanol | [1][2] |

| Work-up | Oxidative (H₂O₂/Formic Acid) | [1][2] |

| Temperature | -78 °C | General Ozonolysis Protocols |

Conversion of Azelaic Acid to this compound

Azelaic acid, a dicarboxylic acid, can be selectively converted at one of its carboxylic acid groups to an amine through several classical rearrangement reactions. This typically requires the protection of one of the carboxylic acid groups or the formation of a mono-functionalized derivative.

2.2.1 Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the amine.[3]

Experimental Protocol: Curtius Rearrangement of Azelaic Acid Monomethyl Ester

-

Preparation of Azelaic Acid Monomethyl Ester: This can be achieved by partial esterification of azelaic acid or selective hydrolysis of dimethyl azelate.

-

Formation of the Acyl Azide: Convert the free carboxylic acid group of the monomethyl ester to an acyl chloride using thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with sodium azide in a suitable solvent (e.g., acetone, THF) to form the acyl azide.

-

Rearrangement and Hydrolysis: The acyl azide is carefully heated in an inert solvent (e.g., toluene). The resulting isocyanate is not isolated but is directly hydrolyzed by the addition of aqueous acid or base to yield this compound.

-

Purification: The product is isolated by crystallization or ion-exchange chromatography.

2.2.2 Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom. For the synthesis of this compound, this would involve the Hofmann rearrangement of azelamide (the mono-amide of azelaic acid).

Experimental Protocol: Hofmann Rearrangement of Azelamide

-

Preparation of Azelamide: Azelaic acid is converted to its mono-amide, for instance, by reacting azelaic acid monomethyl ester with ammonia (B1221849).

-

Rearrangement: The mono-amide is treated with bromine or N-bromosuccinimide and a strong base (e.g., sodium hydroxide) in an aqueous or alcoholic solvent. The reaction mixture is heated to effect the rearrangement to an isocyanate intermediate.

-

Hydrolysis and Work-up: The isocyanate is hydrolyzed in situ to this compound. The product is then isolated and purified.

2.2.3 Schmidt Reaction

The Schmidt reaction allows for the direct conversion of a carboxylic acid to an amine using hydrazoic acid in the presence of a strong acid catalyst.[4]

Experimental Protocol: Schmidt Reaction on Azelaic Acid Monomethyl Ester

-

Reaction Setup: Dissolve azelaic acid monomethyl ester in a suitable inert solvent (e.g., chloroform) and cool the solution in an ice bath.

-

Reaction: Add a solution of hydrazoic acid in the same solvent, followed by the slow addition of concentrated sulfuric acid.

-

Work-up: After the reaction is complete, the mixture is carefully poured onto ice and neutralized with a base. The this compound is then extracted or isolated by crystallization.

Quantitative Data for Azelaic Acid Conversion

| Reaction | Reagents | Typical Yield | Reference |

| Curtius Rearrangement | Acyl azide, heat, H₂O | Good to excellent | [3] |

| Hofmann Rearrangement | Amide, Br₂, NaOH | Good to excellent | General Organic Chemistry |

| Schmidt Reaction | Carboxylic acid, HN₃, H₂SO₄ | Good to excellent | [4] |

Reductive Amination of 9-Oxononanoic Acid

Reductive amination is a highly efficient method for converting a ketone or aldehyde to an amine. In this case, the ketone group of 9-oxononanoic acid is converted to the amine group of this compound.[5][6]

Logical Workflow for Reductive Amination

Caption: Reductive amination of 9-oxononanoic acid.

Experimental Protocol: Reductive Amination of Methyl 9-Oxononanoate

This protocol describes a one-pot direct reductive amination.

Materials:

-

Methyl 9-oxononanoate

-

Ammonium (B1175870) acetate (B1210297) or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Methanol

-

Acetic acid (optional, as a catalyst)

-

Hydrochloric acid for work-up

-

Sodium hydroxide (B78521) for neutralization

-

Dichloromethane or other suitable extraction solvent

Procedure:

-

Dissolve methyl 9-oxononanoate and a source of ammonia (e.g., ammonium acetate) in methanol.

-

Add the reducing agent, such as sodium cyanoborohydride, to the solution. A small amount of acetic acid can be added to catalyze imine formation.[5]

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by adding water and acidify with HCl.

-

Wash the aqueous layer with an organic solvent to remove any unreacted starting material.

-

Neutralize the aqueous layer with a base (e.g., NaOH) to the isoelectric point of this compound to precipitate the product.

-

Filter the precipitate, wash with cold water and ethanol, and dry under vacuum.

Quantitative Data for Reductive Amination

| Parameter | Value | Reference |

| Reducing Agent | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | [5][6] |

| Yield | >90% (for similar reductive aminations) | [7] |

| Solvent | Methanol, Dichloroethane | [5][6] |

| Conditions | Room temperature, atmospheric pressure | [5][6] |

Biocatalytic Synthesis Pathway

Biocatalytic routes offer a green and sustainable alternative to traditional chemical methods, often operating under milder conditions with high selectivity.

Multi-Enzyme Cascade Synthesis

A one-pot synthesis of this compound from oleic acid can be achieved using a cascade of enzymes expressed in a microbial host such as E. coli.

Logical Workflow for Biocatalytic Synthesis

Caption: Multi-enzyme cascade for 9-ANA synthesis.[8]

Experimental Protocol: One-Pot Biocatalytic Synthesis

This protocol is a generalized representation based on published multi-enzyme cascade systems.[8]

Materials:

-

Recombinant E. coli cells co-expressing the required enzymes (e.g., oleate hydratase, alcohol dehydrogenase, Baeyer-Villiger monooxygenase, lipase, and ω-transaminase).

-

Growth medium (e.g., LB or a defined mineral medium).

-

Inducer for protein expression (e.g., IPTG).

-

Buffer solution (e.g., Tris-HCl or phosphate (B84403) buffer).

-

Oleic acid (substrate).

-

Amine donor (e.g., L-alanine or another amino acid for the transaminase).

-

Cofactors (e.g., NAD⁺/NADH, FAD, pyridoxal (B1214274) phosphate), if not sufficiently regenerated by the host cells.

Procedure:

-

Cell Culture and Induction: Grow the recombinant E. coli strain in a suitable medium to a desired cell density. Induce the expression of the cascade enzymes by adding an inducer like IPTG and continue the cultivation for a specified period.

-

Bioconversion: Harvest the cells by centrifugation and resuspend them in a reaction buffer.

-

Add the substrate (oleic acid), often dissolved in a water-miscible organic co-solvent or as an emulsion, and the amine donor to the cell suspension.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30-37 °C) with shaking.

-

Monitor the formation of this compound over time using HPLC or LC-MS.

-

Product Isolation: After the reaction, separate the cells and cell debris by centrifugation. The supernatant containing the product can be purified by methods such as ion-exchange chromatography and crystallization.

Quantitative Data for Biocatalytic Synthesis

| Parameter | Value | Reference |

| Host Organism | Recombinant E. coli | [8] |

| Key Enzymes | OhyA, ADH, BVMO, Lipase, ω-TA | [8] |

| Conversion Yield | Varies depending on the specific system and conditions | [8] |

| Reaction Conditions | Aqueous buffer, near-neutral pH, 30-37 °C | [8] |

Comparative Summary

| Synthetic Route | Key Intermediates | Advantages | Disadvantages |

| Chemical: Ozonolysis & Rearrangement | Azelaic acid/ester | Well-established chemistry, high yields for individual steps. | Use of hazardous reagents (ozone, azides), potentially harsh reaction conditions, multiple steps. |

| Chemical: Ozonolysis & Reductive Amination | 9-Oxononanoic acid/ester | High efficiency of reductive amination, milder conditions for the amination step. | Requires initial ozonolysis, potential for side reactions. |

| Biocatalytic: Multi-enzyme Cascade | Multiple transient intermediates | Green and sustainable, mild reaction conditions, high selectivity, potential for one-pot synthesis. | Complex enzyme system development, potential for low volumetric productivity, challenges in enzyme stability and cofactor regeneration. |

Conclusion

The synthesis of this compound from oleic acid can be accomplished through various chemical and biocatalytic routes. Traditional chemical methods, particularly those involving ozonolysis followed by either chemical rearrangements or reductive amination, are well-established and can provide high yields. However, they often involve hazardous reagents and multiple reaction steps. Emerging biocatalytic methods, utilizing multi-enzyme cascades, present a promising green alternative, offering high selectivity under mild conditions in a one-pot setup. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost considerations, and the importance of sustainability in the manufacturing process. Further research into optimizing both chemical and biocatalytic pathways will continue to enhance the economic and environmental viability of producing this compound from renewable resources.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester; Use of a Protocol for the Analysis of the Corresponding Stable Ozonides from Triolein and Organic Extra Virgin Olive Oil (+OIL®) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

9-Aminononanoic Acid: A Comprehensive Technical Guide to its Role as a Monomer for Nylon-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 9-aminononanoic acid (9-ANA), a key monomer in the production of nylon-9. This document details the synthesis of 9-ANA from various precursors, its polymerization into nylon-9, and the resulting polymer's physicochemical, mechanical, and thermal properties. Detailed experimental protocols and visual representations of synthetic pathways are included to support research and development efforts in polymer chemistry and material science.

Introduction to this compound and Nylon-9

This compound is an ω-amino acid, a bifunctional molecule containing both an amine (-NH2) and a carboxylic acid (-COOH) group separated by an eight-carbon aliphatic chain. This structure makes it an ideal monomer for the synthesis of polyamides through self-condensation. The resulting polymer, nylon-9, is a thermoplastic material with properties influenced by the length of its methylene (B1212753) chain. It is known for its lower water absorption compared to shorter-chain nylons like nylon 6, which imparts greater dimensional stability and retention of mechanical properties in humid environments.

Nylon-9, also known commercially in Russia as Pelargon, possesses a unique combination of properties including good mechanical strength, thermal stability, and chemical resistance, making it a subject of interest for various industrial applications.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for its successful polymerization and the prediction of the final polymer's characteristics.

| Property | Value |

| Molecular Formula | C9H19NO2 |

| Molecular Weight | 173.25 g/mol |

| CAS Number | 1120-12-3 |

| Density | 0.987 g/cm³ |

| Boiling Point | 301.5 °C at 760 mmHg |

| Melting Point | Not readily available |

| Flash Point | 136.1 °C |

| Vapor Pressure | 0.000246 mmHg at 25°C |

| Refractive Index | 1.468 |

| Solubility | Soluble in water and polar organic solvents |

Synthesis of this compound

Several synthetic routes to produce this compound have been developed, utilizing both conventional chemical methods and biocatalytic approaches. These pathways often start from readily available and renewable resources.

Chemical Synthesis Routes

A common and sustainable route to this compound begins with oleic acid, a major component of various vegetable oils like soybean oil. The process involves the oxidative cleavage of the double bond in oleic acid to form azelaic acid and pelargonic acid. The azelaic acid can then be converted to this compound. A more direct approach involves the formation of 9-oxononanoic acid as an intermediate, which is then converted to this compound via reductive amination.

Another synthetic pathway starts from the petrochemical feedstock cyclohexanone. This method involves a series of reactions including cyanoethylation, Baeyer-Villiger oxidation, pyrolysis, and hydrogenation.

Biocatalytic Synthesis

Increasingly, enzymatic and whole-cell biocatalytic routes are being explored for the synthesis of this compound from renewable feedstocks, offering a more sustainable and environmentally friendly alternative to traditional chemical methods. These processes often involve a cascade of enzymatic reactions.

Polymerization of this compound to Nylon-9

Nylon-9 is produced through the self-condensation of this compound. This process is typically carried out via melt polycondensation, where the monomer is heated above its melting point in an inert atmosphere to initiate the polymerization reaction, with the removal of water as a byproduct driving the reaction to completion.

Properties of Nylon-9

Nylon-9 exhibits a favorable balance of properties, making it suitable for a range of applications.

Mechanical Properties

| Property | Value (Typical) |

| Tensile Strength | 50 - 60 MPa |

| Flexural Modulus | 1.4 - 1.8 GPa |

| Elongation at Break | >100% |

| Izod Impact Strength (Notched) | 40 - 60 J/m |

| Hardness (Rockwell) | R100 - R115 |

Thermal Properties

| Property | Value (Typical) |

| Melting Temperature (Tm) | 205 - 215 °C |

| Glass Transition Temp. (Tg) | 40 - 50 °C |

| Heat Deflection Temp. (HDT) | 50 - 60 °C (at 1.8 MPa) |

| Coefficient of Linear Thermal Expansion | 8 - 10 x 10⁻⁵ /°C |

Other Properties

| Property | Value (Typical) |

| Density | 1.08 - 1.10 g/cm³ |

| Water Absorption (24h) | 0.2 - 0.4 % |

| Chemical Resistance | Good resistance to oils, greases, and many solvents. |

Experimental Protocols

This section provides generalized experimental procedures for the synthesis of this compound and its polymerization. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired product specifications.

Synthesis of this compound via Reductive Amination of 9-Oxononanoic Acid

-

Preparation of 9-Oxononanoic Acid: 9-Oxononanoic acid can be prepared by the ozonolysis of oleic acid followed by a reductive workup.

-

Reductive Amination:

-

In a high-pressure reactor, dissolve 9-oxononanoic acid in a suitable solvent such as ethanol.

-

Add a catalyst, typically a nickel or cobalt-based catalyst (e.g., Raney Nickel).

-

Pressurize the reactor with ammonia (B1221849) and then with hydrogen.

-

Heat the mixture to a temperature in the range of 100-150°C and maintain for several hours with stirring.

-

Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

After completion, cool the reactor, vent the gases, and filter to remove the catalyst.

-

The solvent is removed under reduced pressure.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

-

The purity of the final product should be confirmed by analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

-

Melt Polycondensation of this compound to Nylon-9

-

Reactor Setup: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump is used.

-

Charging the Monomer: The purified this compound is charged into the reactor.

-

Inert Atmosphere: The reactor is purged with nitrogen several times to remove any oxygen.

-

Heating and Melting: The reactor is heated to a temperature of 220-240°C under a slow stream of nitrogen to melt the monomer and initiate the prepolymerization, during which water is evolved.

-

Polycondensation: Once the initial evolution of water subsides, a vacuum is gradually applied to the system to facilitate the removal of the remaining water and drive the polymerization to a high molecular weight. The melt viscosity will noticeably increase during this stage.

-

Polymer Extrusion and Pelletization: After achieving the desired melt viscosity (typically after 2-4 hours under vacuum), the molten polymer is extruded from the bottom of the reactor as a strand, cooled in a water bath, and then pelletized.

-

Characterization: The resulting nylon-9 is characterized for its molecular weight (e.g., by gel permeation chromatography), thermal properties (by DSC and TGA), and mechanical properties (by tensile testing).

Characterization of Nylon-9

The properties of the synthesized nylon-9 should be thoroughly characterized to ensure it meets the desired specifications.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polyamide structure by identifying the characteristic amide bond vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the purity of the polymer.

-

Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and glass transition temperature (Tg) of the polymer.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the nylon-9.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

-

Mechanical Testing: To measure properties such as tensile strength, flexural modulus, and impact strength according to ASTM or ISO standards.

Applications and Future Outlook

Nylon-9's unique properties, particularly its low moisture absorption, make it a candidate for applications where dimensional stability and consistent mechanical performance are critical. Potential applications include:

-

Automotive Components: Fuel lines, connectors, and other under-the-hood parts.

-

Industrial Machinery: Gears, bearings, and other moving parts requiring good wear resistance and low friction.

-

Fibers and Filaments: For textiles and technical applications where lower moisture regain is advantageous.

-

Films and Coatings: For packaging and protective layers.

The development of sustainable and efficient synthesis routes for this compound from renewable resources will be a key driver for the broader adoption of nylon-9. Further research into the copolymerization of this compound with other monomers could also lead to the development of new polyamides with tailored properties for specific high-performance applications.

Conclusion

This compound is a versatile monomer that gives rise to nylon-9, a polyamide with a desirable set of properties. The ability to synthesize 9-ANA from both petrochemical and renewable feedstocks provides flexibility in its production. A comprehensive understanding of its synthesis, polymerization, and the resulting polymer's characteristics, as detailed in this guide, is essential for researchers and professionals seeking to innovate in the field of engineering thermoplastics. The continued exploration of bio-based production methods and the full characterization of nylon-9's performance will undoubtedly expand its application in various technological sectors.

An In-depth Technical Guide to the Natural Sources and Discovery of Aminopelargonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopelargonic acid, primarily in the forms of 7-keto-8-aminopelargonic acid (KAPA) and 7,8-diaminopelargonic acid (DAPA), is a critical intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7). This guide provides a comprehensive overview of the natural sources, discovery, and biochemical synthesis of these vital compounds. It details the enzymatic pathways responsible for their production, offers quantitative data on enzyme kinetics, and presents detailed experimental protocols for the study of these molecules and their associated enzymes. Furthermore, this guide includes visualizations of the biosynthetic and regulatory pathways to facilitate a deeper understanding of the intricate processes governing aminopelargonic acid metabolism.

Introduction and Discovery

The discovery of aminopelargonic acid is intrinsically linked to the broader history of biotin research. Biotin, initially designated as "vitamin H," was identified in the early 20th century through studies on "egg white injury," a condition caused by the binding of dietary biotin by avidin (B1170675) in raw egg whites[1]. The elucidation of biotin's structure in 1942 paved the way for investigations into its biosynthetic pathway.

Aminopelargonic acids were subsequently identified as key intermediates in this pathway through biochemical and genetic studies in microorganisms, particularly Escherichia coli[1][2]. These compounds are not typically found in high concentrations as they are transient intermediates in a tightly regulated metabolic pathway. Their natural sources are, therefore, any organism capable of de novo biotin synthesis, including a wide array of bacteria, archaea, fungi, and plants[3][4].

Natural Sources and Biosynthesis

Aminopelargonic acids are not stored within cells but are produced as needed for biotin synthesis. The biosynthetic pathway is highly conserved across different organisms.

The Biotin Biosynthetic Pathway

The synthesis of biotin from pimeloyl-CoA involves four key enzymatic steps, with the first two being responsible for the formation of KAPA and DAPA.

-

Formation of 7-keto-8-aminopelargonic acid (KAPA): The pathway begins with the condensation of pimeloyl-CoA (or pimeloyl-ACP) and L-alanine. This reaction is catalyzed by 7-keto-8-aminopelargonic acid synthase (KAPA synthase) , also known as BioF. This enzyme is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.

-

Formation of 7,8-diaminopelargonic acid (DAPA): KAPA is then converted to DAPA through a transamination reaction. This step is catalyzed by 7,8-diaminopelargonic acid aminotransferase (DAPA aminotransferase) , or BioA. S-adenosyl-L-methionine (SAM) serves as the amino group donor in this reaction.

The pathway then proceeds with the conversion of DAPA to dethiobiotin (B101835) (DTB) by dethiobiotin synthetase (BioD), and finally, the insertion of a sulfur atom to form biotin, catalyzed by biotin synthase (BioB).

Quantitative Data

While data on the intracellular concentrations of KAPA and DAPA are scarce due to their transient nature, the kinetic properties of the enzymes involved in their synthesis have been characterized in several organisms.

Table 1: Kinetic Parameters of DAPA Aminotransferase (BioA)

| Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/mg/min) | Reference |

| Escherichia coli | 7-keto-8-aminopelargonic acid (KAPA) | 1.2 | - | 0.16 | |

| S-adenosyl-L-methionine (SAM) | 200 | - | 0.16 | ||

| Mycobacterium tuberculosis | 7-keto-8-aminopelargonic acid (KAPA) | 2.83 | 0.003 | - | |

| S-adenosyl-L-methionine (SAM) | 308.28 | 0.003 | - |

Note: The kcat value for the E. coli enzyme corresponds to a turnover number of 17 molecules/molecule of enzyme/min.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and analysis of aminopelargonic acid-related enzymes and the compounds themselves.

Heterologous Expression and Purification of KAPA Synthase (BioF) from Mycobacterium smegmatis

This protocol is adapted from the methodology described for the purification of MsBioF.

1. Gene Cloning and Expression Vector Construction:

- The MsbioF gene is amplified from M. smegmatis chromosomal DNA via PCR.

- The PCR product is cloned into a pET-28a expression vector with an N-terminal His6 tag.

- The resulting pET-28a:MsbioF vector is transformed into E. coli BL21 (DE3) cells.

2. Protein Expression:

- Grow the transformed E. coli cells in Luria-Bertani (LB) medium containing 30 µg/ml kanamycin (B1662678) at 37°C until the OD600 reaches 0.6-0.8.

- Induce protein expression with 0.1 mM IPTG and incubate for 12-16 hours at 16-20°C to enhance the yield of soluble protein.

- Harvest the cells by centrifugation.

3. Cell Lysis and Protein Purification:

- Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris-HCl pH 7.9, 500 mM NaCl, 5 mM imidazole (B134444), 2 mM β-mercaptoethanol) and lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation.

- Apply the supernatant to a Ni-NTA affinity column.

- Wash the column with a buffer containing a low concentration of imidazole (e.g., 20 mM).

- Elute the His-tagged MsBioF protein with a buffer containing a high concentration of imidazole (e.g., 250 mM).

- Further purify the protein using size-exclusion chromatography on a Superdex 200 column equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.9, 100 mM NaCl, 2 mM DTT).

- Assess protein purity by SDS-PAGE.

DAPA Aminotransferase (BioA) Activity Assay

This protocol is based on a microplate fluorescence assay for DAPA aminotransferase.

1. Principle: The assay measures the production of DAPA, which is a vicinal diamine. DAPA is derivatized with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (B42355) (2ME) to form a fluorescent adduct that can be quantified.

2. Reagents:

- Reaction Buffer: 100 mM TAPS buffer, pH 8.6.

- Substrates: 7-keto-8-aminopelargonic acid (KAPA) and S-adenosyl-L-methionine (SAM).

- Cofactor: Pyridoxal 5'-phosphate (PLP).

- Enzyme: Purified DAPA aminotransferase (BioA).

- Derivatizing Solution: OPA–2ME reagent in a suitable buffer (e.g., 0.26 M sodium borate, pH 9.4, with ethanol).

3. Procedure:

- In a 96-well microplate, prepare the enzymatic reaction mixture containing reaction buffer, PLP, SAM, and the BioA enzyme.

- Initiate the reaction by adding KAPA.

- Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

- Terminate the reaction by heating at 100°C for 10 minutes.

- Centrifuge the plate to pellet any precipitate.

- Transfer the supernatant to a new 96-well plate.

- Add the OPA–2ME derivatizing solution to each well and incubate at room temperature for at least 1 hour.

- Measure the fluorescence at an emission wavelength of ~470 nm with an excitation wavelength of ~410 nm.

- Quantify the amount of DAPA produced by comparing the fluorescence to a standard curve of known DAPA concentrations.

Proposed Protocol for Extraction and Analysis of Aminopelargonic Acids from Bacterial Culture

1. Cell Culture and Harvesting:

- Grow a bacterial culture (e.g., an E. coli strain derepressed for the bio operon) in a minimal medium to a desired growth phase.

- Rapidly quench metabolic activity by adding the culture to a cold solvent (e.g., -20°C methanol).

- Harvest the cells by centrifugation at a low temperature.

2. Metabolite Extraction:

- Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of methanol (B129727), acetonitrile, and water).

- Lyse the cells using sonication or bead beating while keeping the sample on ice.

- Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

3. Solid-Phase Extraction (SPE) for Cleanup:

- Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by water.

- Acidify the metabolite extract and load it onto the SPE cartridge.

- Wash the cartridge with a weak solvent to remove neutral and acidic compounds.

- Elute the aminopelargonic acids with a basic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

- Dry the eluate under a stream of nitrogen.

4. Derivatization for GC-MS Analysis:

- To make the aminopelargonic acids volatile for GC-MS, derivatize them using a silylation reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) or by esterification followed by acylation.

- For example, react the dried extract with a silylating reagent in a suitable solvent at an elevated temperature.

5. GC-MS Analysis:

- Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.

- Separate the compounds on a suitable capillary column.

- Identify the derivatized aminopelargonic acids based on their retention times and mass spectra.

- Quantify the compounds using an internal standard.

Regulatory Pathways

The biosynthesis of aminopelargonic acids, as part of the biotin synthesis pathway, is tightly regulated to ensure an adequate supply of biotin without wasteful overproduction.

Regulation of the bio Operon in E. coli

In E. coli, the genes for biotin biosynthesis (bioA, bioB, bioF, bioC, bioD) are organized in an operon. The expression of this operon is controlled by the bifunctional protein BirA .

-

As a Biotin Protein Ligase: BirA catalyzes the covalent attachment of biotin to its target enzymes.

-

As a Transcriptional Repressor: When biotin levels are high, BirA, in complex with biotinoyl-5'-AMP (an intermediate in the ligation reaction), dimerizes and binds to the bio operator sequence, repressing the transcription of the bio operon. When biotin levels are low, the BirA-biotinoyl-5'-AMP complex is depleted, leading to the dissociation of BirA from the operator and the expression of the biotin biosynthetic genes.

Experimental Workflow

The following diagram illustrates a general workflow for the study of aminopelargonic acids from a microbial source.

Conclusion

Aminopelargonic acids, as essential precursors to biotin, play a fundamental role in the metabolism of a wide range of organisms. While their transient nature makes direct quantification challenging, a thorough understanding of the enzymes involved in their synthesis and the regulation of their production provides valuable insights for researchers in microbiology, biochemistry, and drug development. The methodologies and pathways detailed in this guide offer a solid foundation for further investigation into this critical area of metabolic research. The enzymes of the biotin biosynthetic pathway, including KAPA synthase and DAPA aminotransferase, represent potential targets for the development of novel antimicrobial agents.

References

- 1. Biosynthesis of biotin: synthesis of 7,8-diaminopelargonic acid in cell-free extracts of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Biotin: Synthesis of 7,8-Diaminopelargonic Acid in Cell-Free Extracts of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biotin Synthesis in Plants. The First Committed Step of the Pathway Is Catalyzed by a Cytosolic 7-Keto-8-Aminopelargonic Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9-Aminononanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-aminononanoic acid, a versatile bifunctional molecule. It covers its fundamental chemical identity, physicochemical properties, synthesis methodologies, and its significant application in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Identifiers

This compound is an ω-amino fatty acid, meaning it possesses a terminal amine group and a terminal carboxylic acid group on an unbranched nine-carbon chain.

-

IUPAC Name : this compound[1]

-

CAS Number : 1120-12-3[1]

-

Synonyms : 9-Aminopelargonic acid, Aminopelargonic acid[1]

Physicochemical and Computed Properties

The properties of this compound make it a useful building block in chemical synthesis, particularly as a flexible linker. The quantitative data is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H19NO2 | PubChem |

| Molecular Weight | 173.25 g/mol | PubChem[1] |

| Density | 0.987 g/cm³ | Chemsrc[2] |

| Boiling Point | 301.5 °C at 760 mmHg | Chemsrc |

| Flash Point | 136.1 °C | Chemsrc |

| LogP | 2.46070 | Chemsrc |

| PSA (Polar Surface Area) | 63.32 Ų | Chemsrc |

| Refractive Index | 1.468 | Chemsrc |

Applications in Research and Development

While historically used as a monomer for the synthesis of polymers like Nylon-9, the primary contemporary application of this compound in the pharmaceutical and biotechnology sectors is as a linker molecule in the construction of PROTACs.

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. They consist of three components: a ligand that binds to the target protein (Protein of Interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

This compound serves as a simple, flexible alkyl linker. Its nine-carbon chain provides spatial separation between the two ligands, allowing for the effective formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The flexibility of the alkyl chain is crucial for allowing the two proteins to adopt a productive orientation for the ubiquitination of the target. The choice of linker length and composition is a critical step in PROTAC design, as it directly impacts the stability and efficacy of this ternary complex.

Experimental Protocols

Synthesis of this compound from Renewable Resources

A sustainable method for synthesizing this compound involves the biocatalytic transformation of oleic acid, a common fatty acid found in vegetable oils. This multi-enzyme cascade process represents a green chemistry approach.

Methodology Overview:

-

Hydration: The process begins with the hydration of the double bond in oleic acid, catalyzed by an oleic acid hydratase, to produce 10-hydroxyoctadecanoic acid.

-

Oxidation & Cleavage: A series of enzymatic oxidation and cleavage steps follow. This can involve alcohol dehydrogenases and Baeyer-Villiger monooxygenases to yield 9-hydroxynonanoic acid.

-

Amination: The terminal hydroxyl group of 9-hydroxynonanoic acid is then converted to an amino group. This is achieved using a primary alcohol dehydrogenase to create an aldehyde, followed by a reductive amination step catalyzed by an ω-transaminase (ω-TA) to yield the final product, this compound.

This biocatalysis route, often conducted in engineered E. coli, can achieve high yields and avoids the harsh reagents used in traditional chemical synthesis.

General Protocol for PROTAC Synthesis using this compound

The synthesis of a PROTAC involves the sequential coupling of the three components. This compound, having both a carboxylic acid and an amine, can be coupled in either orientation. Below is a representative workflow where the carboxylic acid end is coupled first.

Methodology:

-

Protection of the Amine Group: The terminal amine of this compound is first protected, commonly with a Boc (tert-butyloxycarbonyl) group, to prevent self-reaction. This is typically done using di-tert-butyl dicarbonate (B1257347) (Boc)₂O in a suitable solvent like dioxane with a mild base.

-

Activation of the Carboxylic Acid: The carboxylic acid of the Boc-protected linker is activated to facilitate amide bond formation. Common activating agents include HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).

-

Coupling to the E3 Ligase Ligand: The activated linker is reacted with the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand) that has a suitable nucleophilic handle (e.g., a free amine). The reaction is typically carried out in an inert solvent like DMF (Dimethylformamide) with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).

-

Deprotection: The Boc protecting group is removed from the other end of the linker, usually under acidic conditions (e.g., with trifluoroacetic acid, TFA), to reveal the free amine.

-

Coupling to the Target Protein Ligand: The target protein ligand, which must have a reactive carboxylic acid (or an activated derivative), is then coupled to the newly exposed amine on the linker-E3 ligand conjugate. The reaction conditions are similar to step 3, involving an activated carboxylic acid and a base.

-

Purification: The final PROTAC molecule is purified from the reaction mixture using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity for biological assays.

Visualizations: Workflows and Mechanisms

PROTAC Synthesis Workflow

The following diagram illustrates the general synthetic workflow for assembling a PROTAC using this compound as the linker.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action

This diagram illustrates the logical relationship of how a PROTAC molecule leverages the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.

Caption: The catalytic mechanism of action for a PROTAC.

References

Spectroscopic Profile of 9-Aminononanoic Acid: A Technical Guide

Introduction

9-Aminononanoic acid (CAS No: 1120-12-3), a nine-carbon ω-amino acid, serves as a valuable bifunctional molecule in chemical synthesis, particularly as a linker in the development of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. Its structure, featuring a terminal primary amine and a carboxylic acid, allows for versatile chemical modifications. This guide provides a summary of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific compound are not widely available in public databases, this document outlines the predicted spectral characteristics based on its structure, alongside generalized experimental protocols for data acquisition.

Molecular Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₉H₁₉NO₂[1]

-

Molecular Weight: 173.25 g/mol [1]

-

Exact Mass: 173.141579 Da[1]

-

Physical Form: Solid[2]

-

Melting Point: 115-118 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are influenced by the terminal electronegative groups (amine and carboxylic acid).

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the carbon adjacent to the amine group (C9), the proton on the carbon adjacent to the carboxylic acid (C2), and the overlapping signals of the central methylene (B1212753) chain.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- (C2) | 2.2 - 2.4 | Triplet (t) | 2H |

| -CH₂- (C9) | 2.6 - 2.8 | Triplet (t) | 2H |

| -(CH₂)₅- (C4-C8) | 1.2 - 1.7 | Multiplet (m) | 10H |

| -CH₂- (C3) | 1.5 - 1.7 | Multiplet (m) | 2H |

| -NH₂ | Variable (Broad) | Singlet (s) | 2H |

| -COOH | Variable (Broad) | Singlet (s) | 1H |

Note: Chemical shifts are relative to Tetramethylsilane (TMS) at δ 0.0 ppm. The signals for -NH₂ and -COOH protons are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons closest to the electron-withdrawing oxygen and nitrogen atoms will appear further downfield.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-COOH) | 175 - 185 |

| C2 | 33 - 36 |

| C3 | 24 - 27 |

| C4 - C7 | 28 - 32 |

| C8 | 32 - 35 |

| C9 (-CH₂NH₂) | 40 - 45 |

Note: The chemical shifts of the central methylene carbons (C4-C7) are expected to be very similar and may overlap.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the vibrational frequencies of the carboxylic acid and primary amine groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| N-H Bend (Primary Amine) | 1590 - 1650 | Medium to Strong |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |

| O-H Bend (Carboxylic Acid) | 1395 - 1440 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural insights.

| Parameter | Value |

| Molecular Formula | C₉H₁₉NO₂ |

| Exact Mass | 173.1416 u |

| Monoisotopic Mass | 173.141578849 Da |

| Common Adducts (ESI+) | [M+H]⁺: 174.1489, [M+Na]⁺: 196.1308 |

| Common Adducts (ESI-) | [M-H]⁻: 172.1343 |

Expected Fragmentation: Common fragmentation pathways for ω-amino acids include the loss of water (H₂O) and formic acid (HCOOH) from the carboxylic acid terminus, and fragmentation of the aliphatic chain.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄) in a 5 mm NMR tube. Sonication may be required to aid dissolution.

-

Instrument: A standard 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Experiment: Standard 1D proton experiment.

-

Temperature: 298 K.

-

Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Solvent Suppression: If using D₂O, a presaturation sequence should be used to suppress the residual H₂O signal.

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

-

Temperature: 298 K.

-

Scans: 1024 or more scans, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent signal or an internal standard (e.g., TMS).

FTIR Spectroscopy

-

Sample Preparation: As a solid, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powdered sample directly onto the ATR crystal.

-

Instrument: A Fourier-transform infrared spectrometer equipped with a diamond or germanium ATR accessory.

-

Acquisition:

-

Mode: ATR.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans.

-

-

Processing: A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol, water, or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to promote ionization.

-

Instrument: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

-

Acquisition:

-

Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.

-

Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Range: Scan a range appropriate for the expected ions (e.g., m/z 50-500).

-

Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for maximum signal intensity.

-

-

Processing: The resulting mass spectrum is analyzed to identify the molecular ion and any significant fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the characterization of a chemical compound like this compound using multiple spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Enigmatic Role of 9-Aminononanoic Acid: An In-Depth Technical Guide for Researchers

An exploration into the biochemical significance of 9-aminononanoic acid, this technical guide synthesizes current knowledge on its metabolic pathways, potential physiological roles, and the analytical methodologies crucial for its study. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this emerging metabolite.

Introduction

This compound (9-ANA) is an omega-amino fatty acid, structurally defined as a nonanoic acid molecule with an amino group at the ninth carbon. While its role as a monomer in the synthesis of Nylon-9 is well-established, its endogenous presence and function as a biochemical metabolite are areas of growing interest within the scientific community.[1] This guide provides a detailed overview of the current understanding of 9-ANA's metabolic lifecycle, from its biosynthesis to its potential interactions within biological systems, and outlines the experimental protocols necessary for its investigation.

Biosynthesis and Metabolic Pathways

The primary known pathway for the biosynthesis of this compound in biological systems originates from oleic acid, a ubiquitous unsaturated fatty acid. This multi-step enzymatic cascade involves a series of oxidation and amination reactions.

Enzymatic Synthesis from Oleic Acid:

A key pathway for the formation of 9-ANA from oleic acid has been elucidated and involves the following enzymatic steps[2]:

-

Hydration: Oleic acid is hydrated by oleic acid hydratase to form 10-hydroxyoctadecanoic acid.

-

Oxidation: The secondary alcohol is then oxidized by a long-chain secondary alcohol dehydrogenase to yield 10-oxooctadecanoic acid.

-

Baeyer-Villiger Oxidation: A Baeyer-Villiger monooxygenase catalyzes the insertion of an oxygen atom, leading to the formation of an ester.

-

Hydrolysis: The resulting ester is hydrolyzed by a lipase or esterase to yield 9-hydroxynonanoic acid and a C9 co-product.

-

Oxidation: The primary alcohol of 9-hydroxynonanoic acid is oxidized by an alcohol dehydrogenase to 9-oxononanoic acid.

-

Transamination: Finally, an ω-transaminase catalyzes the transfer of an amino group to 9-oxononanoic acid, forming this compound.[2]

The Precursor: 9-Oxononanoic Acid and its Metabolic Influence

The immediate precursor to 9-ANA, 9-oxononanoic acid, has been shown to exert significant effects on lipid metabolism. Studies in rats have demonstrated that oral administration of 9-oxononanoic acid leads to a reduction in hepatic lipogenesis.[3] This effect is attributed to the inhibition of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, by the accumulation of long-chain acyl-CoA.[3] Furthermore, 9-oxononanoic acid, a product of lipid peroxidation, can induce phospholipase A2 activity, leading to the production of thromboxane (B8750289) A2, a potent mediator of platelet aggregation and vasoconstriction. These findings suggest that the metabolic milieu of 9-ANA and its precursors may have important physiological and pathological implications.

Potential Role as a Signaling Molecule

The structural similarity of this compound to other bioactive molecules, such as gamma-aminobutyric acid (GABA) and other omega-amino fatty acids, suggests a potential role as a signaling molecule. Omega-3 and omega-6 fatty acids are well-established as important signaling molecules that can modulate cellular functions, including inflammation and gene expression. While direct evidence for 9-ANA's interaction with specific receptors is currently lacking, its structural characteristics warrant investigation into its potential effects on neurotransmitter systems or other signaling pathways.

Quantitative Data

To date, there is a notable absence of published data on the endogenous concentrations of this compound in mammalian tissues and plasma. The development and application of sensitive analytical methods are critical to determining the physiological and pathological concentration ranges of this metabolite.

| Parameter | Value | Biological System | Reference |

| Endogenous Concentration | Not Reported | Mammalian Tissues/Plasma | N/A |

Experimental Protocols

The study of this compound requires robust and sensitive analytical methods for its detection and quantification in complex biological matrices.

Protocol 1: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the analysis of 9-ANA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for metabolite quantification.

1. Sample Preparation (Plasma or Tissue Homogenate):

-

Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled 9-ANA).

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is suitable for separating 9-ANA from other matrix components.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a re-equilibration step.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 9-ANA and its internal standard. The exact m/z values will need to be determined by direct infusion of a 9-ANA standard.

-

3. Data Analysis:

-

Quantify the concentration of 9-ANA by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a surrogate matrix.

Conclusion and Future Directions

This compound stands as a metabolite of considerable interest, bridging the fields of industrial biotechnology and endogenous metabolism. While its biosynthetic pathway from oleic acid is beginning to be understood, its physiological role remains largely enigmatic. Future research should prioritize the development of validated methods for the quantification of endogenous 9-ANA to establish its physiological concentration range. Elucidating its degradation pathway and investigating its potential as a signaling molecule, including its interaction with neurotransmitter receptors and other cellular targets, will be crucial in unraveling its full biochemical significance. Such studies will not only enhance our fundamental understanding of fatty acid and amino acid metabolism but may also open new avenues for therapeutic intervention in metabolic and neurological disorders.

References

9-Aminononanoic Acid: A Versatile Building Block for High-Performance Biopolymers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Aminononanoic acid (9-ANA) is an ω-amino acid that serves as a valuable monomer for the synthesis of bio-based polyamides, specifically Nylon-9.[1] Derived from renewable resources such as oleic acid, a primary component of various vegetable oils, 9-ANA presents a sustainable alternative to petroleum-based monomers in the production of high-performance polymers.[2] The resulting biopolymer, poly(this compound) or Nylon-9, exhibits a unique combination of properties including low water absorption, good dimensional stability, and high thermal resistance, making it an attractive material for a range of applications in the automotive, electronics, and biomedical fields. This technical guide provides a comprehensive overview of this compound as a building block for biopolymers, detailing its synthesis, polymerization, material properties, and potential applications, with a focus on experimental protocols and quantitative data.

Properties of this compound

This compound is a bifunctional molecule containing both a terminal carboxylic acid group and a terminal amine group, enabling its polymerization into polyamides through amidation reactions.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₉NO₂ | [3] |

| Molar Mass | 173.25 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 1120-12-3 |

Synthesis of this compound from Renewable Resources

A key advantage of this compound is its potential for synthesis from renewable feedstocks, most notably oleic acid, which can be sourced from soybean oil and other vegetable oils. The conversion of oleic acid to 9-ANA typically involves a multi-step process.

Experimental Protocol: Synthesis of this compound from Oleic Acid

This protocol outlines a representative multi-step synthesis of this compound from oleic acid, involving ozonolysis followed by reductive amination.

Step 1: Reductive Ozonolysis of Oleic Acid

-

Dissolve oleic acid in a suitable solvent, such as methanol (B129727) or a mixture of methanol and dichloromethane.

-

Cool the solution to a low temperature, typically -78°C, using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a blue color persists, indicating the completion of the ozonolysis reaction and the formation of an ozonide intermediate.

-

Quench the reaction by adding a reducing agent, such as dimethyl sulfide (B99878) or sodium borohydride, to the solution. This step cleaves the ozonide and reduces the resulting aldehyde to an alcohol, yielding 9-hydroxynonanoic acid and other co-products.

-

Purify the 9-hydroxynonanoic acid from the reaction mixture using techniques such as distillation or chromatography.

Step 2: Conversion of 9-Hydroxynonanoic Acid to 9-Oxononanoic Acid

-

The purified 9-hydroxynonanoic acid is oxidized to 9-oxononanoic acid. This can be achieved using various oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or through biocatalytic methods employing alcohol dehydrogenases.

Step 3: Reductive Amination of 9-Oxononanoic Acid

-

Dissolve 9-oxononanoic acid in a suitable solvent, such as methanol or ethanol, in a reaction vessel equipped with a stirrer and a hydrogen gas inlet.

-

Add a source of ammonia (B1221849), such as ammonium (B1175870) hydroxide (B78521) or ammonia gas, to the solution.

-

Introduce a hydrogenation catalyst, for example, Raney nickel or palladium on carbon.

-

Pressurize the reactor with hydrogen gas and heat the mixture to a specified temperature (e.g., 80-120°C) and pressure (e.g., 50-100 bar).

-

Maintain the reaction under these conditions for a set period (e.g., 4-8 hours) until the reaction is complete.

-

After cooling and depressurizing the reactor, filter off the catalyst.

-

Evaporate the solvent to obtain crude this compound.

-

Purify the this compound by recrystallization from a suitable solvent, such as water or an alcohol/water mixture.

Polymerization of this compound to Poly(this compound) (Nylon-9)

This compound undergoes polycondensation to form poly(this compound), also known as Nylon-9. The most common method for this polymerization is melt polymerization.

Experimental Protocol: Melt Polymerization of this compound

-

Monomer Preparation: Ensure the this compound monomer is of high purity and thoroughly dried to prevent side reactions and achieve a high molecular weight polymer.

-

Polymerization Setup: Place the dried this compound monomer in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet.

-